molecular formula C10H15Br2N B2606503 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide CAS No. 2172601-64-6

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide

Cat. No.: B2606503
CAS No.: 2172601-64-6
M. Wt: 309.045
InChI Key: OUAPSKWICMVVAY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromomethyl group at the 3-position and a tert-butyl group at the 5-position of the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Scientific Research Applications

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Safety and Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide typically involves the bromination of 5-tert-butylpyridine. One common method is to react 5-tert-butylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, thiocyanates, and ethers.

    Oxidation: Products like aldehydes and carboxylic acids.

    Reduction: The corresponding methyl derivative.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-5-methylpyridine hydrobromide
  • 3-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)-5-ethylpyridine hydrobromide

Uniqueness

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide is unique due to the presence of the bulky tert-butyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate for the synthesis of sterically hindered molecules.

Properties

IUPAC Name

3-(bromomethyl)-5-tert-butylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.BrH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAPSKWICMVVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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